molecular formula C16H19ClN4O3S B2603386 3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1331174-91-4

3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2603386
CAS No.: 1331174-91-4
M. Wt: 382.86
InChI Key: VAQFQSQBOBDKKU-UHFFFAOYSA-N
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Description

The compound “3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride” is a versatile material utilized in diverse scientific research applications. It is related to the class of compounds known as thiazolopyridines .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines were synthesized as part of an investigation into factor Xa inhibitors .

Scientific Research Applications

Synthesis and Biological Applications

  • Heterocyclic Compound Synthesis : Studies have focused on synthesizing various heterocyclic compounds with potential biological activities. For example, the synthesis of pyrazolo[1,5-a]pyrimidines and pyridothienopyrimidines through reactions involving enaminones and aminoheterocycles, suggesting a route to discovering new therapeutic agents with a similar structural basis as the queried compound (Almazroa et al., 2004), (Hussein et al., 2007).

  • Antimicrobial and Antitumor Activities : The development of thienopyrimidine derivatives showcases the antimicrobial potential of heterocyclic compounds. Such research underpins the broader utility of compounds like 3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride in developing new treatments (Bhuiyan et al., 2006).

Chemical Synthesis and Catalysis

  • Catalytic Synthesis of Pyridyl Benzamides : Research into the catalytic synthesis of pyridyl benzamides from aminopyridines and nitroolefins without external oxidants demonstrates the chemical versatility and potential applications of related compounds in synthetic chemistry (Chen et al., 2018).

Properties

IUPAC Name

3-nitro-N-(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S.ClH/c1-2-7-19-8-6-13-14(10-19)24-16(17-13)18-15(21)11-4-3-5-12(9-11)20(22)23;/h3-5,9H,2,6-8,10H2,1H3,(H,17,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQFQSQBOBDKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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